acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate
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Overview
Description
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H24N4O4 It is known for its unique structure, which includes an azetidine ring, a tert-butyl ester, and a carbamimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate with acetic acid. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide (DMF) and may require the presence of catalysts or reagents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamimidoyl group to other functional groups.
Substitution: The azetidine ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce amines or other reduced forms of the compound .
Scientific Research Applications
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate involves its interaction with molecular targets in biological systems. The azetidine ring and carbamimidoyl group can interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate: Similar structure but without the acetic acid moiety.
tert-Butyl 3-(cyanoethyl)azetidine-1-carboxylate: Contains a cyano group instead of a carbamimidoyl group.
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate: Contains an amino group instead of a carbamimidoyl group.
Uniqueness
Acetic acid, tert-butyl 3-(carbamimidoylmethyl)azetidine-1-carboxylate is unique due to the presence of both the acetic acid and carbamimidoyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications .
Properties
CAS No. |
2680540-64-9 |
---|---|
Molecular Formula |
C12H23N3O4 |
Molecular Weight |
273.3 |
Purity |
95 |
Origin of Product |
United States |
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